2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide
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Overview
Description
2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide is an intricate and fascinating compound. It belongs to the class of oxazolo[2,3-f]purines, characterized by its distinct structure that incorporates fused ring systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide typically involves the condensation of a purine derivative with an appropriate oxazoline precursor under controlled conditions. This process might require the use of specific catalysts or reagents to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, this compound may be produced through high-efficiency batch processing. This involves stringent quality control to maintain purity and yield consistency, often relying on advanced methods like continuous flow chemistry for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions might involve using hydrogen gas with a metal catalyst such as palladium.
Substitution: : It can undergo nucleophilic substitution reactions, facilitated by reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Hydrogen gas with palladium, sodium borohydride
Substitution conditions: : Basic or acidic conditions, depending on the desired substituents
Major Products
Reactions with this compound typically yield derivatives with modified functional groups, which can be tailored for specific applications in research or industry.
Scientific Research Applications
2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide has found applications across various fields:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, possibly contributing to the development of new therapeutic agents.
Industry: : Applied in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide exerts its effects is likely linked to its ability to interact with nucleophilic sites within enzymes or receptors. Its structure allows it to fit into specific binding pockets, altering the activity of the target molecule and influencing biological pathways.
Comparison with Similar Compounds
Compared to other oxazolo[2,3-f]purines, this compound stands out due to its distinct substitution pattern which confers unique chemical properties. Similar compounds might include:
2-(1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide
2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide
These comparisons highlight the specific configurations that differentiate these molecules in terms of reactivity and application potential.
Properties
IUPAC Name |
2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-5-6(2)21-11-14-9-8(17(5)11)10(19)16(4-7(13)18)12(20)15(9)3/h4H2,1-3H3,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWURMARSFFAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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